molecular formula C12H10FN3O2 B2499192 2-(4-fluorophenyl)-7-hydroxy-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1416343-68-4

2-(4-fluorophenyl)-7-hydroxy-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No. B2499192
CAS RN: 1416343-68-4
M. Wt: 247.229
InChI Key: HLQXUXRDRPENCB-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-7-hydroxy-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one, also known as FHPP, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of pyrazolopyrazinone derivatives, which have been found to exhibit a wide range of biological activities.

Scientific Research Applications

Synthesis and Chemical Properties

  • Pyrazolodiazepines, which include similar structures to the compound , have shown CNS effects akin to diazepam. A specific compound, 4-(2-fluorophenyl)-6,8-dihydro-1,3,8-trimethylpyrazolo[3,4-e][1,4]diazepin-7(1H)-one, has been studied for use as a component in animal anesthetics (Dewald et al., 1977).
  • A facile one-pot synthesis method for creating pyrazolo[1,5-a]pyrazine derivatives, including the compound , has been established, starting from pyrazole-3-carboxylic acids (Zaremba et al., 2013).

Potential Biological Activities

  • Compounds structurally similar to 2-(4-fluorophenyl)-7-hydroxy-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one, specifically trifluoromethyl-containing pyrazolinyl (p-tolyl) sulfones, have been synthesized and shown promising antimicrobial activity against various microorganisms (Bonacorso et al., 2006).
  • Pyrazol-5-ols, closely related to the compound , have been evaluated as potential antipsychotic agents, with some compounds showing significant activity in behavioral animal tests (Wise et al., 1987).

Pharmaceutical Research and Development

  • Novel pyrazole derivatives, including those with 4-fluorophenyl groups, have been synthesized and evaluated for antioxidant, anti-breast cancer, and anti-inflammatory properties. Some of these compounds have shown potential as COX-2 inhibitors (Thangarasu et al., 2019).
  • Fluoro-substituted pyrazoles and pyrazolyl benzo[d]oxazoles have been created and tested for their antibacterial activity against various pathogens, demonstrating significant effectiveness (Gadakh et al., 2010).

properties

IUPAC Name

2-(4-fluorophenyl)-7-hydroxy-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FN3O2/c13-8-3-1-7(2-4-8)9-5-10-12(18)14-6-11(17)16(10)15-9/h1-5,11,17H,6H2,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLQXUXRDRPENCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N2C(=CC(=N2)C3=CC=C(C=C3)F)C(=O)N1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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